3-nitrodibenzo[b,f]oxepine-1-carboxamide
Description
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-15(18)12-7-10(17(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRNEHUDHHWGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves the following steps:
Formation of the Oxepine Ring: The oxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminophenols and alkynones.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of dibenzo[b,f]oxepine is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including:
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Amidation: Amine reagents, coupling agents like EDC or DCC.
Major Products Formed
Reduction: Formation of 3-aminodibenzo[b,f]oxepine-1-carboxamide.
Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives.
Amidation: Formation of complex amide derivatives.
Scientific Research Applications
3-nitrodibenzo[b,f]oxepine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a microtubule inhibitor, affecting cell division and growth.
Medicine: Investigated for its anticancer properties due to its ability to disrupt microtubule dynamics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This disruption of microtubule dynamics makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Methoxy-Substituted Derivatives (3a–3e)
Derivatives with methoxy substituents exhibit distinct electronic profiles. For example:
- 3a (para-methoxy) : SCS of −17.8 ppm at C3, indicating strong electron-donating effects.
- 3b (ortho-methoxy) : Split SCS values (−14.34 and −13.93 ppm) due to steric hindrance near the nitro group.
- 3e (bulky substituent) : Steric hindrance leads to mixed reaction products (e.g., dimerization vs. Prins cyclization) .
Table 1: Substituent-Induced ¹³C NMR Chemical Shifts (SCS) for Selected Derivatives
| Compound | Substituent | SCS at C3 (ppm) | Reactivity Outcome |
|---|---|---|---|
| 3a | p-OCH₃ | −17.8 | Dimer formation |
| 3b | o-OCH₃ | −14.34 / −13.93 | Mixture of inseparable products |
| 3e | Bulky group | N/A | Steric-driven product mixing |
Data sourced from Table 3 in .
Oxazepine vs. Oxepine Derivatives
3-Nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
- Structure : Replaces the oxepine ring with an oxazepine ring (N-atom at position 11).
- Reactivity : The nitrogen atom enables additional hydrogen bonding, altering solubility and biological activity compared to the oxepine analog .
- Synthesis : Achieved via nitroaromatic coupling, with yields influenced by halogen substituents (e.g., chlorine groups enhance electrophilicity) .
1-(2,3-Dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Table 2: Structural and Functional Comparison of Key Analogs
| Compound | Core Structure | Key Substituents | Notable Property |
|---|---|---|---|
| 3-Nitrodibenzo[b,f]oxepine-1-carboxamide | Oxepine | −NO₂, −CONH₂ | Photoswitchable activity |
| 3-Nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11-one | Oxazepine | −NO₂, −OPh | Improved hydrogen bonding |
| 1-(2,3-Dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11-one | Oxazepine | −NO₂, −O(2,3-Cl₂C₆H₃) | Acid stability |
Research Implications and Limitations
Q & A
Q. How can computational chemistry accelerate the development of novel 3-nitrodibenzo[b,f]oxepine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
